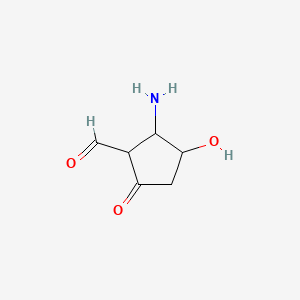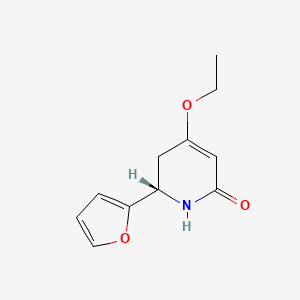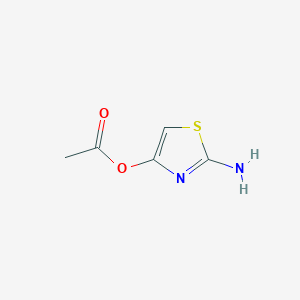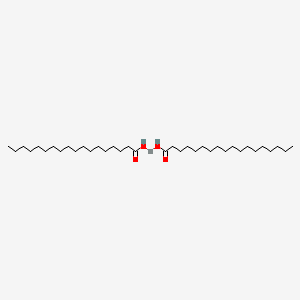
Nickel stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel stearate, also known as nickel(II) stearate, is a metal-organic compound formed by the reaction of nickel and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀NiO₄, and it typically appears as a green powder . This compound is insoluble in water but soluble in organic solvents like carbon tetrachloride and pyridine .
Preparation Methods
Nickel stearate can be synthesized through various methods. One common synthetic route involves an exchange reaction between sodium stearate and nickel dichloride . Another method involves using this compound as a chemical template and metal source for the preparation of nickel/alumina catalysts with a mesoporous structure . Additionally, this compound can be directly converted into carbon nanotubes or pure-phase metallic nickel nanoparticles encapsulated in polyhedral graphite cages through pyrolysis under appropriate conditions .
Chemical Reactions Analysis
Nickel stearate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form nickel nanoparticles.
Substitution: this compound can participate in substitution reactions where the stearate ligands are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like hydroperoxides and reducing agents like hydrogen gas. Major products formed from these reactions include nickel nanoparticles and various organic compounds depending on the specific reaction conditions.
Scientific Research Applications
Nickel stearate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which nickel stearate exerts its effects varies depending on the application. In catalytic reactions, this compound forms complexes with reactants, facilitating the formation of free radicals that drive the reaction forward . In antimicrobial applications, the compound’s hydrophobic properties prevent microbial adhesion and growth on surfaces .
Comparison with Similar Compounds
Nickel stearate can be compared with other nickel organic acid salts, such as nickel acetate, nickel formate, and nickel oxalate . These compounds share similar properties, such as being metal derivatives of organic acids, but differ in their specific applications and reactivity. For example, nickel acetate is used to seal anodized aluminum, while nickel oxalate can be used to produce nickel nanoparticles . This compound’s unique combination of hydrophobicity and catalytic activity makes it particularly valuable in applications requiring both properties.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, including its hydrophobicity and catalytic activity, make it a valuable material for various scientific and industrial purposes.
Properties
Molecular Formula |
C36H72NiO4 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
nickel;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI Key |
ZWJUEVYUQYTQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



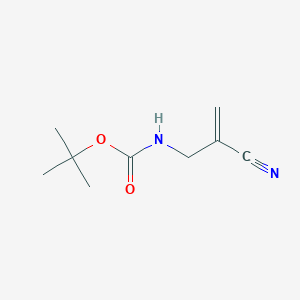
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
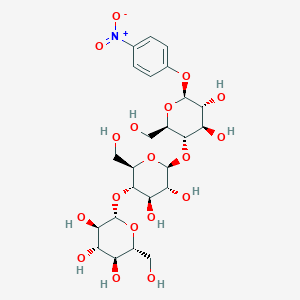
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
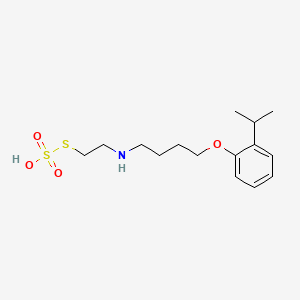
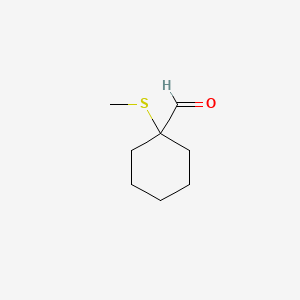
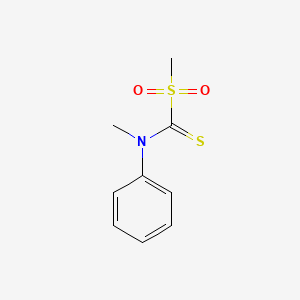
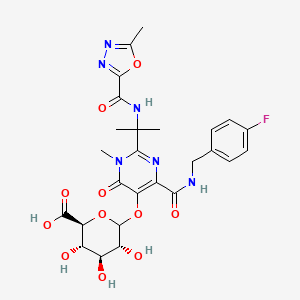
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
